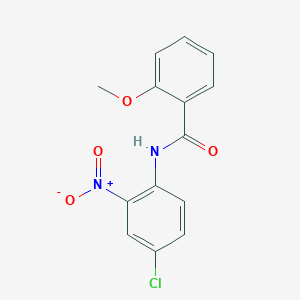![molecular formula C28H23N5O3S B5204592 4-({4-[3-(aminosulfonyl)-4-methylphenyl]-1-phthalazinyl}amino)-N-phenylbenzamide](/img/structure/B5204592.png)
4-({4-[3-(aminosulfonyl)-4-methylphenyl]-1-phthalazinyl}amino)-N-phenylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-({4-[3-(aminosulfonyl)-4-methylphenyl]-1-phthalazinyl}amino)-N-phenylbenzamide, commonly known as PSB-0739, is a novel small molecule that has gained significant attention in recent years. PSB-0739 is a potent and selective antagonist of the human sphingosine-1-phosphate receptor 1 (S1P1), which plays a crucial role in a wide range of physiological processes, including immune cell trafficking, vascular development, and neurological function.
Mécanisme D'action
The 4-({4-[3-(aminosulfonyl)-4-methylphenyl]-1-phthalazinyl}amino)-N-phenylbenzamide receptor is a G protein-coupled receptor that binds to sphingosine-1-phosphate (S1P), a bioactive lipid that is involved in a wide range of physiological processes. Activation of the 4-({4-[3-(aminosulfonyl)-4-methylphenyl]-1-phthalazinyl}amino)-N-phenylbenzamide receptor by S1P leads to the migration of immune cells and the maintenance of vascular integrity. PSB-0739 acts as a selective antagonist of the 4-({4-[3-(aminosulfonyl)-4-methylphenyl]-1-phthalazinyl}amino)-N-phenylbenzamide receptor, preventing the binding of S1P and inhibiting its downstream signaling pathways.
Biochemical and Physiological Effects:
PSB-0739 has been shown to have potent anti-inflammatory effects in various animal models of autoimmune diseases. In a mouse model of multiple sclerosis, PSB-0739 was found to reduce the infiltration of immune cells into the central nervous system, leading to a reduction in disease severity. In addition, PSB-0739 has been shown to reduce the severity of arthritis in a rat model of rheumatoid arthritis. PSB-0739 has also been shown to have potential therapeutic effects in cancer, as the 4-({4-[3-(aminosulfonyl)-4-methylphenyl]-1-phthalazinyl}amino)-N-phenylbenzamide receptor is involved in tumor angiogenesis and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of PSB-0739 is its selectivity for the 4-({4-[3-(aminosulfonyl)-4-methylphenyl]-1-phthalazinyl}amino)-N-phenylbenzamide receptor, which reduces the risk of off-target effects. PSB-0739 has also been shown to have good pharmacokinetic properties, with a long half-life and good oral bioavailability. However, PSB-0739 has some limitations for lab experiments, including its high cost and limited availability. In addition, the use of PSB-0739 in animal models may not fully reflect its effects in humans, and further studies are needed to determine its safety and efficacy in humans.
Orientations Futures
For PSB-0739 research include the development of more potent and selective 4-({4-[3-(aminosulfonyl)-4-methylphenyl]-1-phthalazinyl}amino)-N-phenylbenzamide receptor antagonists, the investigation of its potential use in other diseases, and the determination of its safety and efficacy in clinical trials. In addition, the use of PSB-0739 in combination with other drugs may enhance its therapeutic effects and reduce its potential side effects.
Méthodes De Synthèse
PSB-0739 was first synthesized by a team of researchers at Pfizer in 2009. The synthesis of PSB-0739 involves a series of chemical reactions, including the condensation of 4-(4-amino-phenyl)-1-phthalazin-1-ylamine with 4-chloro-3-nitrobenzenesulfonamide, followed by reduction of the nitro group and subsequent coupling with N-phenylbenzamide. The final product is obtained through purification by column chromatography.
Applications De Recherche Scientifique
PSB-0739 has been extensively studied for its potential therapeutic applications in various diseases, including autoimmune disorders, cancer, and cardiovascular diseases. The 4-({4-[3-(aminosulfonyl)-4-methylphenyl]-1-phthalazinyl}amino)-N-phenylbenzamide receptor is known to play a crucial role in immune cell trafficking, and its blockade can prevent the migration of immune cells to sites of inflammation, reducing tissue damage and inflammation. PSB-0739 has been shown to be effective in the treatment of autoimmune diseases such as multiple sclerosis and rheumatoid arthritis in animal models.
Propriétés
IUPAC Name |
4-[[4-(4-methyl-3-sulfamoylphenyl)phthalazin-1-yl]amino]-N-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23N5O3S/c1-18-11-12-20(17-25(18)37(29,35)36)26-23-9-5-6-10-24(23)27(33-32-26)30-22-15-13-19(14-16-22)28(34)31-21-7-3-2-4-8-21/h2-17H,1H3,(H,30,33)(H,31,34)(H2,29,35,36) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRKQFLONXRCIJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC=C(C=C4)C(=O)NC5=CC=CC=C5)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[4-(4-methyl-3-sulfamoylphenyl)phthalazin-1-yl]amino}-N-phenylbenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-5,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B5204510.png)







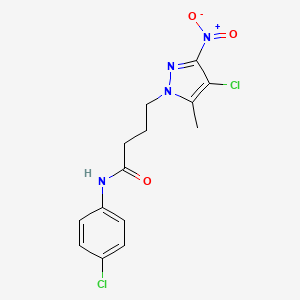
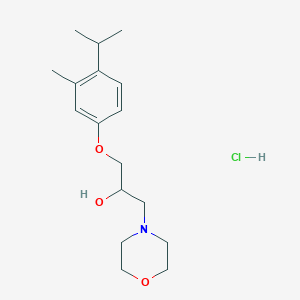
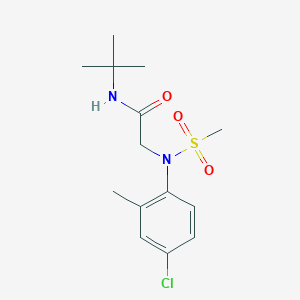
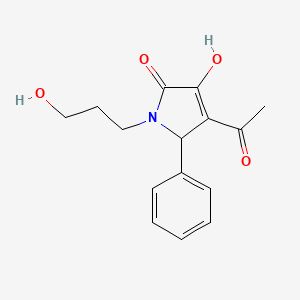
![N-{[(4-methylphenyl)amino]carbonothioyl}-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanamide](/img/structure/B5204587.png)
